molecular formula C8H4Cl2N2 B1424228 2,5-Dichloroquinazoline CAS No. 445041-29-2

2,5-Dichloroquinazoline

Cat. No. B1424228
M. Wt: 199.03 g/mol
InChI Key: AVAFDZKBQKLGMN-UHFFFAOYSA-N
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Description

Synthesis Analysis

Quinazoline derivatives have drawn significant attention in synthesis and bioactivities research due to their significant biological activities . The synthesis of quinazoline derivatives involves various methods, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction . Quinazoline 3-oxides and their derivatives are particularly interesting due to their reactivity as intermediates in the synthesis of quinazoline analogues and their ring-expanded derivatives .


Molecular Structure Analysis

The molecular structure of 2,5-Dichloroquinazoline is characterized by the presence of two chlorine atoms, two nitrogen atoms, and four carbon atoms .


Chemical Reactions Analysis

Quinazoline derivatives, including 2,5-Dichloroquinazoline, can undergo various chemical reactions. For instance, microwave irradiation (MWI) has been applied in different organic transformations to result in the rapid formation of desired compounds . Another common reaction involves 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), a widely used quinone that mediates hydride transfer reactions .

Scientific Research Applications

Methods of Application: The compound serves as a versatile intermediate for reactions like Kumada, Stille, Negishi, Sonogashira, Suzuki-Miyaura, and Heck cross-coupling .

Results/Outcomes: These reactions have been successful in synthesizing various biologically active compounds, with yields reported up to 71% for certain derivatives .

Methods of Application: Synthetic pathways involve nucleophilic aromatic substitution reactions with amines, alcohols, and alkylthiols .

Results/Outcomes: Some derivatives have shown promising results in vitro against cancer cell lines, with IC50 values in the low micromolar range .

Methods of Application: Methods include metal-catalyzed synthesis and C-H activation, leading to the creation of functional organic materials .

Results/Outcomes: These processes have led to the development of compounds with fluorescent properties, potentially useful in material science .

Methods of Application: Derivatives are synthesized as potential drugs, with some targeting specific molecular pathways .

Results/Outcomes: Quinazoline derivatives have been approved for clinical use in antitumor therapies, showing effectiveness in targeted therapy .

Methods of Application: Compounds are designed to bind to DNA, with studies involving docking and antiproliferative evaluations .

Results/Outcomes: Some derivatives have demonstrated antiproliferative action against various cancer cell lines, with potential for further optimization .

Methods of Application: Techniques include cascade reactions and intramolecular cyclizations to engineer novel chemical entities .

Results/Outcomes: These advancements have enhanced the value of quinazoline analogs in chemical engineering for future aspects .

Methods of Application: Researchers have synthesized various derivatives and tested them against a range of pathogenic microorganisms using standard antimicrobial assays .

Results/Outcomes: Some derivatives have shown significant activity against Mycobacterium tuberculosis and other bacteria, with potential for development into new antimicrobial agents .

Methods of Application: Derivatives are tested in vivo for their ability to modulate neurotransmitter systems, particularly GABA and serotonin .

Results/Outcomes: Promising results include reduced anxiety-like behavior in animal models, supporting further investigation into their therapeutic potential .

Methods of Application: Synthetic pathways involve creating derivatives that can disrupt the life cycle of pests or inhibit the growth of weeds .

Results/Outcomes: Some quinazoline-based compounds have demonstrated efficacy in controlling agricultural pests, offering a new class of agrochemicals .

Methods of Application: Studies focus on the compound’s reactivity in various conditions to break down environmental contaminants .

Results/Outcomes: Research indicates that quinazoline derivatives could be effective in catalyzing the breakdown of certain organic pollutants .

Methods of Application: These compounds are incorporated into sensors that can selectively bind and signal the presence of specific ions .

Results/Outcomes: Derivatives have been successful in detecting ions like copper and zinc with high sensitivity and selectivity .

Methods of Application: Students and educators use the compound to illustrate concepts such as nucleophilic substitution and electrophilic aromatic substitution .

Results/Outcomes: The use of 2,5-Dichloroquinazoline in educational settings enhances the understanding of complex chemical processes and encourages practical learning .

Methods of Application: It is involved in Buchwald-Hartwig cross-coupling reactions, which are pivotal for constructing complex molecules .

Results/Outcomes: The use of 2,5-Dichloroquinazoline has led to the efficient synthesis of various organic compounds, enhancing reaction rates and yields .

Methods of Application: These compounds are engineered to emit fluorescence upon binding to specific biological targets .

Results/Outcomes: The fluorescent properties of certain derivatives have been utilized in imaging applications, with high quantum yields reported .

Methods of Application: The compound’s derivatives are screened for various biological activities, including anticancer, antibacterial, and antiviral effects .

Results/Outcomes: Several derivatives have shown promise as potential drug candidates, with some advancing to clinical trials .

Methods of Application: These inhibitors are designed to selectively bind to tyrosine kinases, disrupting cell signaling pathways .

Results/Outcomes: Compounds like Lapatinib have been successful in inhibiting the proliferation of breast cancer cells .

Methods of Application: Derivatives are synthesized to selectively inhibit Aurora A kinase, an enzyme implicated in cell division .

Results/Outcomes: Some 6-alkynylated 4-aminoquinazoline derivatives serve as selective inhibitors, showing potential in cancer treatment .

Methods of Application: Compounds such as CP-724,714 are developed to target the ErbB2 receptor, thereby inhibiting angiogenesis .

Results/Outcomes: These inhibitors are under investigation for the treatment of various cancers, including breast and ovarian cancer .

Future Directions

Quinazoline derivatives, including 2,5-Dichloroquinazoline, continue to attract attention due to their significant biological activities and potential therapeutic applications . Future research will likely focus on designing and synthesizing new quinazoline-based compounds as potential drugs for various diseases .

properties

IUPAC Name

2,5-dichloroquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2N2/c9-6-2-1-3-7-5(6)4-11-8(10)12-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVAFDZKBQKLGMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=NC=C2C(=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10697081
Record name 2,5-Dichloroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10697081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dichloroquinazoline

CAS RN

445041-29-2
Record name 2,5-Dichloroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10697081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
AR Kotb, DA Bakhotmah, AE Abdallah, H Elkady… - RSC …, 2022 - pubs.rsc.org
Cancer is still a dangerous disease with a high mortality rate all over the world. In our attempt to develop potential anticancer candidates, new quinazoline and phthalazine based …
Number of citations: 13 pubs.rsc.org
RR Mabrouk, AE Abdallah, HA Mahdy… - International Journal of …, 2023 - mdpi.com
Sixteen new thalidomide analogs were synthesized. The new candidates showed potent in vitro antiproliferative activities against three human cancer cell lines, namely hepatocellular …
Number of citations: 2 www.mdpi.com
AL Smith, KL Andrews, H Beckmann… - Journal of medicinal …, 2015 - ACS Publications
The structure-based design and optimization of a novel series of selective PERK inhibitors are described resulting in the identification of 44 as a potent, highly selective, and orally …
Number of citations: 79 pubs.acs.org

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